molecular formula C14H21NO3 B1616682 methyl 2-[2-(diethylamino)ethoxy]benzoate CAS No. 5014-25-5

methyl 2-[2-(diethylamino)ethoxy]benzoate

Katalognummer: B1616682
CAS-Nummer: 5014-25-5
Molekulargewicht: 251.32 g/mol
InChI-Schlüssel: MDJGIUGPZDSKSV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-[2-(diethylamino)ethoxy]benzoate is an organic compound with the molecular formula C14H21NO3 It is a derivative of benzoic acid and contains a diethylamino group, which makes it a versatile compound in various chemical reactions and applications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[2-(diethylamino)ethoxy]benzoate typically involves the reaction of 2-hydroxybenzoic acid with diethylaminoethanol in the presence of a suitable catalyst. The reaction proceeds through esterification, where the hydroxyl group of the benzoic acid reacts with the diethylaminoethanol to form the desired ester.

    Esterification Reaction:

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-[2-(diethylamino)ethoxy]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The diethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation

      Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

      Conditions: Acidic or basic medium, elevated temperatures

  • Reduction

      Reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

      Conditions: Anhydrous conditions, room temperature to reflux

  • Substitution

      Reagents: Alkyl halides, acyl chlorides

      Conditions: Basic or acidic medium, room temperature to reflux

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

Methyl 2-[2-(diethylamino)ethoxy]benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of methyl 2-[2-(diethylamino)ethoxy]benzoate involves its interaction with specific molecular targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which may exert its effects through various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Methyl 2-[2-(diethylamino)ethoxy]benzoate can be compared with other similar compounds, such as:

    Methyl 2-[2-(dimethylamino)ethoxy]benzoate: Similar structure but with a dimethylamino group instead of a diethylamino group.

    Methyl 2-methoxybenzoate: Lacks the amino group, making it less versatile in certain reactions.

    2-[2-(Diethylamino)ethoxy]benzoic acid: The carboxylic acid derivative of the compound, which may have different reactivity and applications.

These comparisons highlight the unique properties of this compound, such as its ability to participate in a wider range of chemical reactions due to the presence of the diethylamino group.

Eigenschaften

CAS-Nummer

5014-25-5

Molekularformel

C14H21NO3

Molekulargewicht

251.32 g/mol

IUPAC-Name

methyl 2-[2-(diethylamino)ethoxy]benzoate

InChI

InChI=1S/C14H21NO3/c1-4-15(5-2)10-11-18-13-9-7-6-8-12(13)14(16)17-3/h6-9H,4-5,10-11H2,1-3H3

InChI-Schlüssel

MDJGIUGPZDSKSV-UHFFFAOYSA-N

SMILES

CCN(CC)CCOC1=CC=CC=C1C(=O)OC

Kanonische SMILES

CCN(CC)CCOC1=CC=CC=C1C(=O)OC

Key on ui other cas no.

5014-25-5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.